molecular formula C23H22N2O3 B248401 1-(3-Methoxybenzoyl)-4-(1-naphthoyl)piperazine

1-(3-Methoxybenzoyl)-4-(1-naphthoyl)piperazine

Cat. No. B248401
M. Wt: 374.4 g/mol
InChI Key: KZXDYMFVCJINRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxybenzoyl)-4-(1-naphthoyl)piperazine, commonly known as MN-25, is a synthetic cannabinoid compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of JWH-018, which is a well-known synthetic cannabinoid.

Mechanism of Action

MN-25 acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. This results in the activation of various signaling pathways, leading to the observed physiological effects of the compound.
Biochemical and Physiological Effects:
MN-25 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. MN-25 has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, MN-25 has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using MN-25 in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise targeting of these receptors and the associated signaling pathways. However, one limitation of using MN-25 is its relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of MN-25. One potential direction is the development of more potent and selective synthetic cannabinoids based on the structure of MN-25. Additionally, further research is needed to fully understand the mechanisms underlying the observed therapeutic effects of MN-25. Finally, clinical trials are needed to determine the safety and efficacy of MN-25 in humans.

Synthesis Methods

The synthesis of MN-25 involves the reaction of 1-(3-methoxybenzoyl)piperazine with 1-naphthoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

MN-25 has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. MN-25 has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(naphthalene-1-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H22N2O3/c1-28-19-9-4-8-18(16-19)22(26)24-12-14-25(15-13-24)23(27)21-11-5-7-17-6-2-3-10-20(17)21/h2-11,16H,12-15H2,1H3

InChI Key

KZXDYMFVCJINRJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.